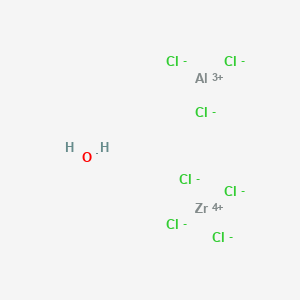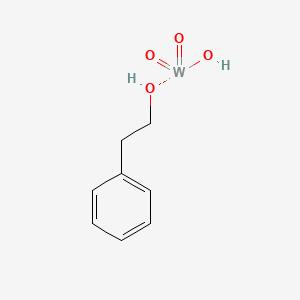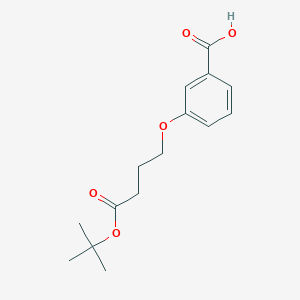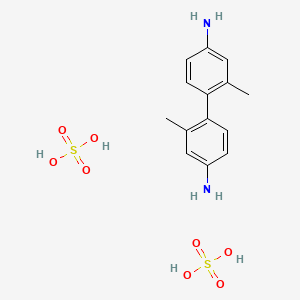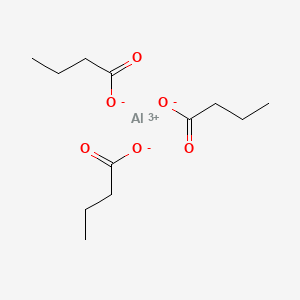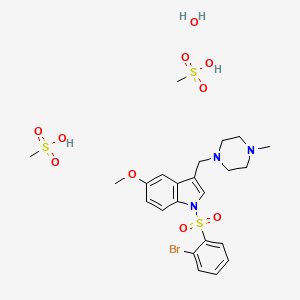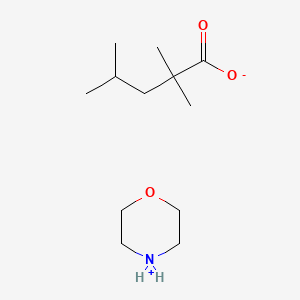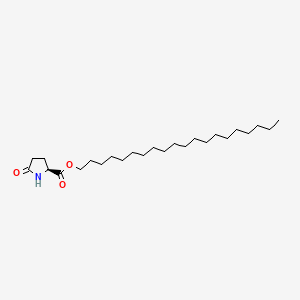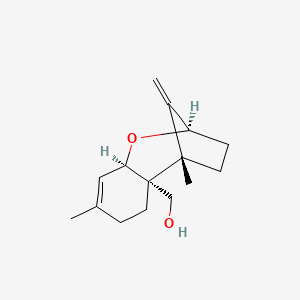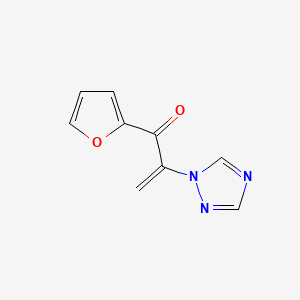![molecular formula C14H14N4O4S B12652919 [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea CAS No. 64859-61-6](/img/structure/B12652919.png)
[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea: is an organic compound with the molecular formula C14H14N4O4S It is characterized by the presence of a urea group attached to a sulfonylphenyl and carbamoylamino phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea typically involves the reaction of 4-aminobenzenesulfonamide with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the carbamoylamino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance the thermal and mechanical properties of materials.
Biology:
Enzyme Inhibition: [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Binding: The compound can interact with proteins, affecting their structure and function, which is useful in biochemical research.
Medicine:
Pharmaceuticals: Due to its enzyme inhibition properties, the compound is being explored for the development of therapeutic agents for various diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Manufacturing: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect. The molecular pathways involved may include signal transduction, protein synthesis, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
- [4-[4-(Phenylcarbamoylamino)phenyl]sulfonylphenyl]urea
- [4-[4-(Hexanoylamino)phenyl]sulfonylphenyl]urea
- [4-[4-(Benzenesulfonyl)phenyl]sulfonylphenyl]urea
Comparison:
- Structural Differences: While these compounds share a similar core structure, the substituents on the phenyl rings differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups affects the reactivity of these compounds in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific properties. For example, [4-[4-(Phenylcarbamoylamino)phenyl]sulfonylphenyl]urea may be more effective as an enzyme inhibitor, while [4-[4-(Hexanoylamino)phenyl]sulfonylphenyl]urea could be better suited for material science applications.
Eigenschaften
CAS-Nummer |
64859-61-6 |
|---|---|
Molekularformel |
C14H14N4O4S |
Molekulargewicht |
334.35 g/mol |
IUPAC-Name |
[4-[4-(carbamoylamino)phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C14H14N4O4S/c15-13(19)17-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(16)20/h1-8H,(H3,15,17,19)(H3,16,18,20) |
InChI-Schlüssel |
CJEDTTHKYZVUFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


